molecular formula C10H17N3O2 B4775279 2-{[butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one CAS No. 5404-08-0

2-{[butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one

Cat. No.: B4775279
CAS No.: 5404-08-0
M. Wt: 211.26 g/mol
InChI Key: HGYBVNLGUQVKPD-UHFFFAOYSA-N
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Description

2-{[Butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one is a pyridazinone derivative characterized by a hydroxyl group at position 6 and a branched alkylamino substituent at position 2. The pyridazinone core (a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group) confers structural rigidity, while the substituents influence solubility, electronic properties, and biological interactions. This compound’s synthesis likely involves alkylation of the pyridazinone core with a butyl(methyl)amino methyl halide, followed by purification via column chromatography .

Properties

IUPAC Name

2-[[butyl(methyl)amino]methyl]-1H-pyridazine-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2/c1-3-4-7-12(2)8-13-10(15)6-5-9(14)11-13/h5-6H,3-4,7-8H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYBVNLGUQVKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)CN1C(=O)C=CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365583
Record name BAS 00436541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5404-08-0
Record name BAS 00436541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with butyl(methyl)amine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{[butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Analysis

Pyridazinone derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties References
Target Compound - 6-Hydroxy
- 2-{[Butyl(methyl)amino]methyl}
High polarity (hydroxyl), moderate hydrophobicity (branched alkylamino) N/A
6-Chloro-4-methylpyridazin-3(2H)-one - 6-Chloro
- 4-Methyl
Electron-withdrawing Cl reduces solubility; methyl enhances stability
6-Phenyl-pyridazin-3(2H)-one - 6-Phenyl Hydrophobic phenyl group lowers aqueous solubility
5-Chloro-6-phenyl-2-substituted derivatives - 5-Chloro
- 6-Phenyl
- Variable 2-substituents (e.g., alkyl, aryl)
Chloro and phenyl groups enhance lipophilicity; substituents modulate reactivity
2-Methyl-4-anilino-5-acetyl-6-phenyl analog - 2-Methyl
- 4-Anilino
- 5-Acetyl
- 6-Phenyl
Bulky substituents reduce solubility; acetyl may influence metabolic stability

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound increases solubility in polar solvents (e.g., water, ethanol) compared to chloro or phenyl analogs, which are more lipophilic .
  • Hydrogen Bonding: The hydroxyl and amino groups in the target compound enable stronger hydrogen-bonding interactions than chloro- or methyl-substituted derivatives .

Biological Activity

The compound 2-{[butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one is a pyridazinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17N3O2
  • Molecular Weight : 211.26 g/mol
  • CAS Number : 5404-08-0

This compound features a hydroxyl group at the 6-position and a butyl(methyl)amino group, which may influence its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to This compound possess significant antimicrobial properties. A study evaluated various derivatives of pyridazinones for their effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results highlighted that modifications to the alkyl chain and functional groups can enhance antibacterial potency while minimizing cytotoxic effects .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors. For instance, some pyridazinone derivatives have been shown to interact with sigma receptors, which are implicated in various neuropsychiatric disorders. The binding affinity and selectivity of these compounds can lead to therapeutic applications in treating conditions like anxiety and depression .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted on a series of pyridazinone derivatives demonstrated that the introduction of cationic modifications significantly improved their antibacterial activity. The compound's structure facilitated better membrane penetration, which is crucial for its effectiveness against resistant bacterial strains .
  • Evaluation of Sigma Receptor Ligands : Another research focused on the synthesis and biological evaluation of novel sigma receptor ligands derived from pyridazinones. The findings suggested that these ligands exhibited promising neuroprotective effects, indicating potential applications in neurodegenerative diseases .

Comparative Analysis of Biological Activity

CompoundActivity TypeTarget Organism/ReceptorReference
This compoundAntibacterialE. coli, S. aureus
6-hydroxy-2-phenylpyridazin-3(2H)-oneSigma receptor ligandSigma receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one
Reactant of Route 2
2-{[butyl(methyl)amino]methyl}-6-hydroxypyridazin-3(2H)-one

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